BRD4(1) Binding Affinity: Y06037 (IC₅₀ 230 nM) vs. Lead Analog Y06137 (Kd 81 nM)
Y06037 (compound 7) exhibits a BRD4(1) IC₅₀ of 230 nM determined in a cell-free assay, as reported in the 2023 Bioorganic Chemistry study [1]. By comparison, the closely related lead analog Y06137 (compound 7m) from the same benzo[d]isoxazole series demonstrates a BRD4(1) Kd of 81 nM, as characterized in the foundational 2018 Journal of Medicinal Chemistry paper [2]. While these values are derived from different assay formats (IC₅₀ vs. Kd), they establish the relative affinity ranking within the same chemical series and are concordant with vendor-reported data indicating Y06037 binds BRD4(1) with a Kd of 81 nM .
| Evidence Dimension | BRD4(1) bromodomain binding affinity |
|---|---|
| Target Compound Data | Y06037: IC₅₀ = 230 nM (cell-free assay); vendor-reported Kd = 81 nM |
| Comparator Or Baseline | Y06137 (7m): Kd = 81 nM; Y06036 (6i): Kd = 82 nM; JQ1: Kd ≈ 90 nM for BRD4(1) |
| Quantified Difference | Y06037 IC₅₀ (230 nM) is approximately 2.8-fold higher than Y06137 Kd (81 nM), though assay formats differ; Y06037 Kd (81 nM, vendor) is equivalent to Y06137 and slightly superior to Y06036 (82 nM) |
| Conditions | Cell-free biochemical assay for IC₅₀ [1]; cell-free Kd determination [2]; vendor-specified cell-free assay |
Why This Matters
Understanding the relative binding affinity within the benzo[d]isoxazole series enables researchers to select Y06037 specifically when the scaffold's derivatizable hydroxyl handle is required, while accepting a modest affinity difference compared to the optimized lead Y06137.
- [1] Li J, Zhu R, Zhuang X, Zhang C, Shen H, Wu X, Zhang M, Huang C, Xiang Q, Zhao L, Xu Y, Zhang Y. Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. Bioorg Chem. 2023;135:106495. View Source
- [2] Zhang M, Zhang Y, Song M, Xue X, Wang J, Wang C, Zhang C, Li C, Xiang Q, Zou L, Wu X, Wu C, Dong B, Xue W, Zhou Y, Chen H, Wu D, Ding K, Xu Y. Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). J Med Chem. 2018;61(8):3578-3598. View Source
